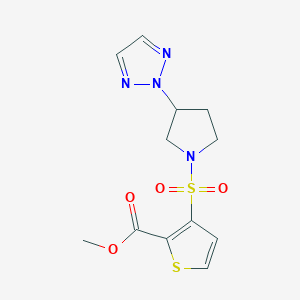

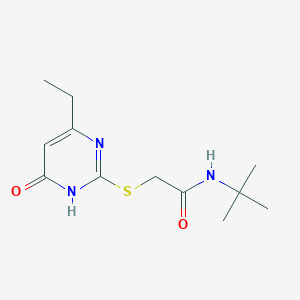

![molecular formula C18H17N3O3 B2410698 N-(2,7-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-2-苯氧基乙酰胺 CAS No. 941965-78-2](/img/structure/B2410698.png)

N-(2,7-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

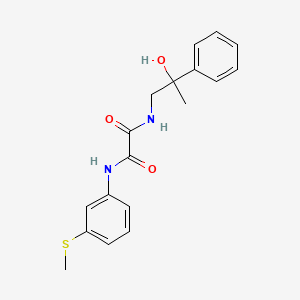

The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido [1,2-a]-pyrimidine-3-carboxylates is proposed .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various methods including IR, 1 HNMR, ESI–MS, and CHN analysis . The molecular formula is C18H25N3O2 and the molecular weight is 315.417.科学研究应用

Antibacterial Activity

Imidazole derivatives, including this compound, exhibit antibacterial properties. Researchers have explored their effectiveness against bacterial strains, making them promising candidates for novel antibiotics .

Antiviral Potential

Imidazole-containing compounds have been investigated for their antiviral activity. While specific studies on this compound are limited, its structural features suggest potential antiviral applications .

Anti-Inflammatory Properties

Imidazoles play a role in modulating inflammatory responses. This compound may contribute to anti-inflammatory drug development by targeting relevant pathways .

Antitumor Effects

Certain imidazole derivatives demonstrate antitumor activity. Although more research is needed, this compound could be explored for its potential in cancer therapy .

Antidiabetic Applications

Imidazoles have been studied for their impact on glucose metabolism and insulin sensitivity. Investigating this compound’s effects on diabetes management could yield valuable insights .

Antioxidant Activity

Imidazole-based molecules often possess antioxidant properties. Their ability to scavenge free radicals makes them relevant in oxidative stress-related conditions .

作用机制

A new series of 4-oxo-4 H -pyrido [1,2- a ]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity . The designed compounds bind into the active site of IN such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

属性

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-8-9-15-19-13(2)17(18(23)21(15)10-12)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPGEUJAYKDZJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)COC3=CC=CC=C3)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

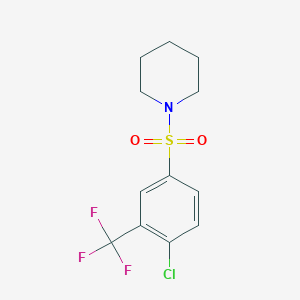

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)

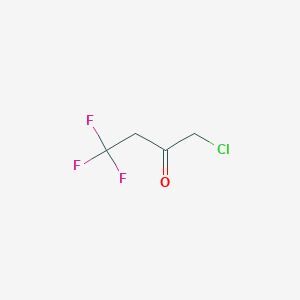

![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)

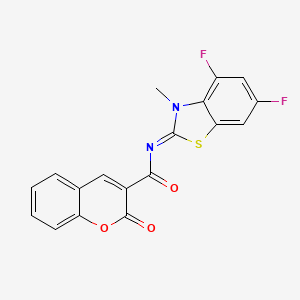

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)

![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)

![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)